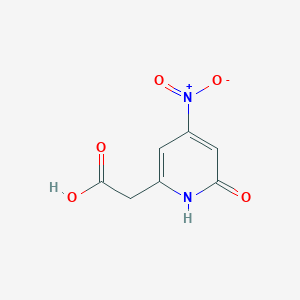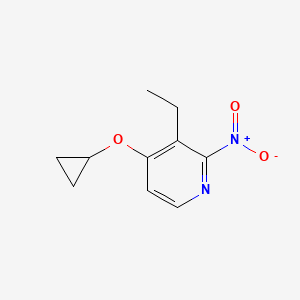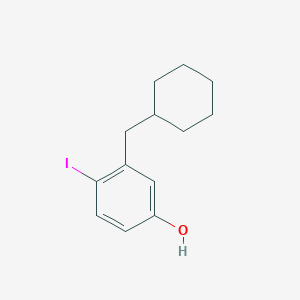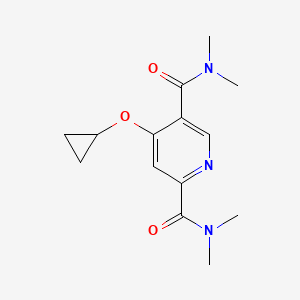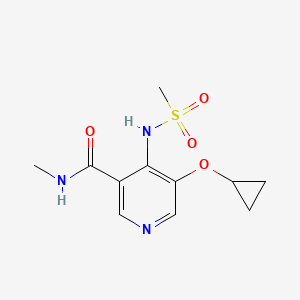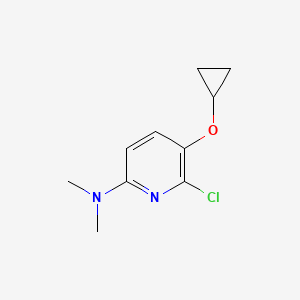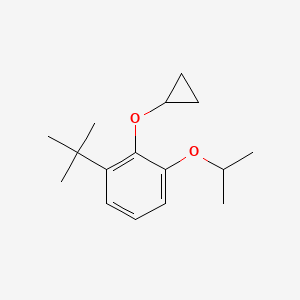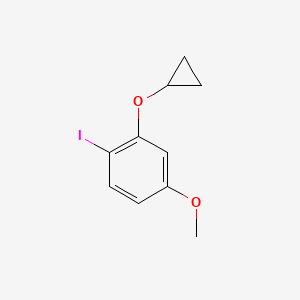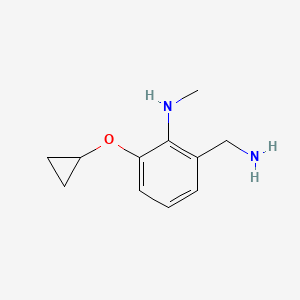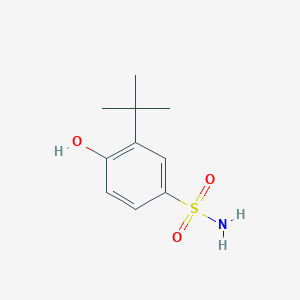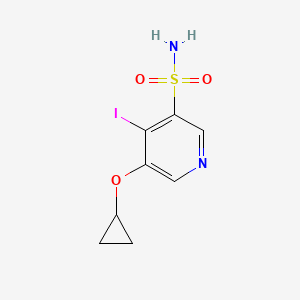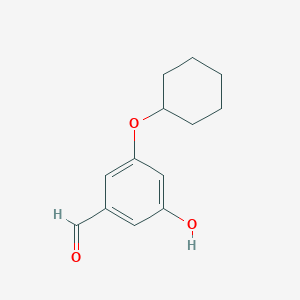
4-Hydroxy-2-(methylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(methylcarbamoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids These compounds are characterized by a benzene ring bearing both a hydroxyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methylcarbamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methylcarbamoyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-2-(methylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methylcarbamoyl group, making it less versatile in certain applications.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in anti-inflammatory drugs.
3,5-Dihydroxybenzoic acid: Contains additional hydroxyl groups, which can alter its reactivity and applications.
Uniqueness
4-Hydroxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of the methylcarbamoyl group, which enhances its chemical reactivity and potential applications in various fields. This structural feature distinguishes it from other hydroxybenzoic acids and contributes to its versatility.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-hydroxy-2-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-8(12)7-4-5(11)2-3-6(7)9(13)14/h2-4,11H,1H3,(H,10,12)(H,13,14) |
InChI Key |
GAVNSVKABRNEFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


